molecular formula C15H20ClN5 B1402594 (6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyridin-2-yl-aminehydrochloride CAS No. 1361113-60-1

(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyridin-2-yl-aminehydrochloride

Cat. No. B1402594
M. Wt: 305.8 g/mol
InChI Key: SSTIVJXWKCFLLR-UHFFFAOYSA-N
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Description

(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyridin-2-yl-aminehydrochloride, also known as 6-MPH, is an organic compound that has been studied for its potential in a variety of scientific research applications. 6-MPH is a synthetic piperidine derivative that is composed of two aromatic rings and a nitrogen-containing heterocycle. It is a white crystalline solid with a melting point of 126-128°C and a molecular weight of 295.84 g/mol. 6-MPH is soluble in ethanol, methanol, and aqueous solutions, and has a pKa of 8.17.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activity

Microwave-assisted synthesis techniques have facilitated the efficient production of compounds containing the piperidine and pyrimidine moieties, which show promising antibacterial activity. This methodology underscores the potential of such compounds in the development of new antibacterial agents. The structural uniqueness of these compounds, including the presence of the piperidine and pyrimidine rings, plays a crucial role in their biological activity, making them subjects of interest for further research in medicinal chemistry (Merugu et al., 2010).

Reaction with Amines and Biological Implications

The interaction of similar pyrimidine compounds with various amines, including piperidine, has been studied, revealing complex reactions that lead to the formation of new compounds with potential biological applications. These reactions not only modify the pyrimidine core but also introduce new functional groups, thereby expanding the chemical diversity and potential pharmacological properties of the resultant compounds (Yakubkene & Vainilavichyus, 1998).

Synthesis and Antibacterial Activity of Pyrimidine Derivatives

Pyrimidine derivatives, including those with the piperidine moiety, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies highlight the potential of such compounds in the development of new antimicrobial agents, with specific structural modifications on the pyrimidine ring influencing their activity profiles (Mallikarjunaswamy et al., 2013).

Structural Analysis and Pharmaceutical Potential

Detailed structural analysis of compounds related to (6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyridin-2-yl-amine hydrochloride provides insights into their electronic properties and conformational dynamics, which are crucial for understanding their interaction with biological targets. Such analyses contribute to the rational design of new drugs based on these chemical frameworks (Georges et al., 1989).

properties

IUPAC Name

6-methyl-2-piperidin-3-yl-N-pyridin-2-ylpyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5.ClH/c1-11-9-14(19-13-6-2-3-8-17-13)20-15(18-11)12-5-4-7-16-10-12;/h2-3,6,8-9,12,16H,4-5,7,10H2,1H3,(H,17,18,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTIVJXWKCFLLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCCNC2)NC3=CC=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyridin-2-yl-aminehydrochloride
Reactant of Route 2
(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyridin-2-yl-aminehydrochloride
Reactant of Route 3
(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyridin-2-yl-aminehydrochloride
Reactant of Route 4
(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyridin-2-yl-aminehydrochloride
Reactant of Route 5
(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyridin-2-yl-aminehydrochloride
Reactant of Route 6
Reactant of Route 6
(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyridin-2-yl-aminehydrochloride

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